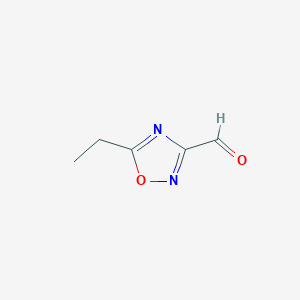

5-Ethyl-1,2,4-oxadiazole-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1,2,4-oxadiazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-2-5-6-4(3-8)7-9-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGYIVSWQVICHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethyl 1,2,4 Oxadiazole 3 Carbaldehyde

Overview of Established 1,2,4-Oxadiazole (B8745197) Ring Formation Strategies

The formation of the 1,2,4-oxadiazole ring is predominantly achieved through two main pathways: a [4+1] atom approach involving an amidoxime (B1450833) and a carboxylic acid derivative, or a [3+2] atom approach using a 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide. chim.it

Amidoxime Cyclocondensation Reactions with Carboxylic Acid Derivatives

The most widely applied method for synthesizing 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid or its derivative. chim.it This process involves two key stages: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclodehydration to yield the final 1,2,4-oxadiazole ring. mdpi.comacs.org

The reaction of amidoximes with highly reactive acylating agents like acyl chlorides and anhydrides is a classical and effective method for 1,2,4-oxadiazole synthesis. nih.govmdpi.com The O-acylation step is typically rapid, and the subsequent cyclization can be promoted by heating or by the addition of a base. ijper.org Pyridine (B92270) is often used as both a solvent and a base to facilitate the reaction with acyl chlorides. ijper.org Alternatively, catalysts such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) have been shown to effectively promote the cyclocondensation of the O-acylamidoxime intermediate at room temperature, often reducing reaction times. rjptonline.orgmdpi.com Dicarboxylic acid anhydrides also react with amidoximes, usually in a solvent like DMSO, followed by base-induced cyclocondensation to form the corresponding oxadiazole derivatives. mdpi.com

| Acylating Agent | Typical Catalyst/Base | Conditions | Key Features |

| Acyl Chlorides | Pyridine | Room Temperature to Reflux | Classical method, pyridine acts as solvent and base. ijper.org |

| Acyl Chlorides | Tetrabutylammonium fluoride (TBAF) | Room Temperature | Milder conditions, reduced reaction times. rjptonline.org |

| Anhydrides | Sodium Hydroxide (NaOH) | Room Temperature | Often performed in DMSO. mdpi.com |

To avoid the harsh conditions sometimes associated with acyl chlorides, carboxylic acid esters and in situ activated carboxylic acids are frequently used. nih.gov The condensation of amidoximes with esters can be achieved in a superbase medium like NaOH/DMSO at room temperature, providing a one-pot procedure for 3,5-disubstituted-1,2,4-oxadiazoles. nih.govmdpi.com

Carboxylic acids can be activated using various coupling reagents, which facilitates the initial O-acylation of the amidoxime. chim.it This approach is often conducted as a one-pot synthesis where the O-acylamidoxime intermediate is not isolated. acs.org The subsequent cyclodehydration is typically achieved by heating. acs.org

Common Coupling Reagents for Carboxylic Acid Activation: chim.itacs.org

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Dicyclohexylcarbodiimide (DCC)

Carbonyldiimidazole (CDI)

These methods are advantageous as they are often compatible with a wider range of functional groups and proceed under milder conditions. acs.orgnih.gov

1,3-Dipolar Cycloaddition of Nitrile Oxides to Nitriles

The 1,3-dipolar cycloaddition, or [3+2] cycloaddition, is another fundamental route to the 1,2,4-oxadiazole core. chim.it This reaction involves the addition of a nitrile oxide (the 1,3-dipole) to a nitrile (the dipolarophile). acs.org Nitrile oxides are highly reactive intermediates and are typically generated in situ from precursors like hydroximoyl chlorides (by dehydrochlorination with a base) or by the oxidation of aldoximes. chem-station.com

A significant challenge with this method is the propensity of unstable nitrile oxides to dimerize, forming furoxans. acs.org Furthermore, the reaction often requires activated nitriles with electron-withdrawing groups to proceed efficiently under mild conditions, as non-activated nitriles can be unreactive. acs.orgresearchgate.net To overcome these limitations, research has shown that coordinating the nitrile to a metal center, such as in platinum(IV) complexes, can activate the C≡N bond and enhance its reactivity towards nitrile oxides, allowing the cycloaddition to occur under milder conditions and preventing dipole dimerization. acs.org

Oxidative Cyclization Protocols for Oxadiazole Synthesis

Oxidative cyclization methods provide an alternative pathway to 1,2,4-oxadiazoles, often starting from amidoximes or N-acyl amidines. mdpi.com These protocols involve the formation of a key N-O or C-O bond through an oxidation step.

One approach involves the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated oxidative cyclization of amidoximes with aldehydes, which is a rapid and straightforward procedure. researchgate.net Other oxidants such as iodobenzene (B50100) diacetate (PIDA) can be used to cyclize N-acylguanidines into 3-amino-1,2,4-oxadiazoles. chim.itmdpi.com N-Bromosuccinimide (NBS) has been shown to promote the oxidative cyclization of N-acyl amidines, affording substituted 1,2,4-oxadiazoles in nearly quantitative yields. mdpi.com

More recently, electrochemical methods have been developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes. rsc.orgrsc.org This process proceeds through anodic oxidation to generate an iminoxy radical, which then undergoes a 1,5-hydrogen atom transfer and subsequent intramolecular cyclization under mild conditions. rsc.orgrsc.org

| Method | Starting Material | Oxidant/Condition | Key Feature |

| DDQ-Mediation | Amidoxime + Aldehyde | DDQ | Rapid and straightforward synthesis. researchgate.net |

| PIDA-Mediation | N-Acylguanidine | PhI(OAc)₂ (PIDA) | Forms 3-amino-1,2,4-oxadiazoles. mdpi.com |

| NBS-Promotion | N-Acyl amidine | N-Bromosuccinimide (NBS) | High to quantitative yields. mdpi.com |

| Electrochemical | N-Benzyl amidoxime | Anodic Oxidation | Green, mild conditions, proceeds via iminoxy radical. rsc.org |

Targeted Synthesis of 5-Ethyl-1,2,4-oxadiazole-3-carbaldehyde

A plausible approach involves the reaction of propanamidoxime with a protected derivative of glyoxylic acid, such as ethyl 2,2-diethoxyacetate .

Activation and Acylation: The carboxylic acid of 2,2-diethoxyacetic acid (generated from the hydrolysis of its ethyl ester) would first be activated using a standard coupling agent like EDC or CDI. This activated species would then react with propanamidoxime to form the key O-acylamidoxime intermediate, where the future aldehyde group is protected as a diethyl acetal (B89532).

Cyclodehydration: The O-acylamidoxime intermediate would then be subjected to thermal cyclodehydration, possibly with a mild base, to form the 1,2,4-oxadiazole ring, yielding 3-(2,2-diethoxyethyl)-5-ethyl-1,2,4-oxadiazole.

Deprotection: The final step would be the careful acidic hydrolysis of the diethyl acetal to unmask the aldehyde functionality, affording the target compound, this compound.

This strategy leverages the robust and versatile amidoxime cyclocondensation pathway while protecting the sensitive aldehyde group until the stable heterocyclic core is fully formed.

Strategic Design of Precursors Incorporating Ethyl and Carbaldehyde Functionalities

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the [4+1] cycloaddition approach, which involves the reaction of an amidoxime with a carboxylic acid or its derivative. chim.it In this synthetic strategy, the substituent from the amidoxime (R¹) ultimately resides at the C3 position of the oxadiazole ring, while the substituent from the acylating agent (R²) is installed at the C5 position.

For the target molecule, this compound, this dictates a specific pairing of precursors:

C5-Ethyl Group Precursor : An acylating agent derived from propanoic acid is required to introduce the ethyl group at the C5 position. Suitable reagents include propanoyl chloride, propanoic anhydride, or an ester of propanoic acid.

C3-Carbaldehyde Group Precursor : An amidoxime bearing a carbaldehyde (formyl) group or a synthetic equivalent is needed for the C3 position.

Directly using a formyl-substituted amidoxime presents challenges due to the potential for self-condensation and instability. A more robust strategy involves a protected or latent form of the carbaldehyde group. This "masked functionality" approach is a cornerstone of modern organic synthesis. Potential precursors for the C3-carbaldehyde moiety include:

An amidoxime with a protected aldehyde : Using a precursor like 2,2-diethoxyacetamidoxime, where the aldehyde is protected as a diethyl acetal. The acetal is stable under the conditions of oxadiazole formation and can be deprotected in a subsequent acidic step to reveal the carbaldehyde.

An amidoxime with a precursor functional group : A more common approach is to use an amidoxime with a functional group that can be chemically transformed into an aldehyde after the oxadiazole ring has been constructed. An excellent candidate is an ester-containing amidoxime, such as an ethyl 2-(hydroxyimino)-2-aminoacetate. This would lead to an ester at the C3 position, which can be subsequently reduced to the desired carbaldehyde.

This latter strategy, involving post-cyclization modification, is often preferred as it avoids handling potentially reactive aldehyde-containing intermediates and utilizes more stable and readily available starting materials.

Multistep Synthetic Routes to the Desired Substitution Pattern

Based on the strategic design of precursors, a logical multistep synthesis can be devised. The pathway focuses on first constructing the stable 5-ethyl-1,2,4-oxadiazole core and then modifying the C3 substituent to install the carbaldehyde group.

The introduction of the ethyl group at the C5 position is achieved during the core ring-forming reaction. The process typically involves the O-acylation of the C3-precursor amidoxime with an activated derivative of propanoic acid. chim.it

For instance, reacting ethyl 2-(hydroxyimino)-2-aminoacetate with propanoyl chloride in the presence of a base like pyridine serves a dual purpose: the pyridine acts as a solvent and neutralizes the HCl byproduct. ijper.org This reaction forms an O-acylamidoxime intermediate. Subsequent heating of this intermediate, often in the same reaction vessel, induces intramolecular cyclodehydration to yield the 3,5-disubstituted 1,2,4-oxadiazole ring, in this case, ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate (B14760240). chim.it

With the ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate intermediate in hand, the final carbaldehyde functionality can be installed at the C3 position through a two-step reduction-oxidation sequence.

Reduction of the Ester to a Primary Alcohol : The ester group at C3 is selectively reduced to a primary alcohol. This transformation can be accomplished using standard reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This step yields (5-ethyl-1,2,4-oxadiazol-3-yl)methanol. Careful control of the reaction temperature is necessary to prevent over-reduction or cleavage of the oxadiazole ring.

Oxidation of the Alcohol to an Aldehyde : The resulting primary alcohol is then oxidized to the target carbaldehyde. To avoid over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP) in a solvent like dichloromethane (B109758) (DCM), or Swern oxidation conditions are suitable for this transformation. This final step affords the desired product, this compound.

Optimization of Reaction Conditions, Catalysis, and Yield

The efficiency of 1,2,4-oxadiazole synthesis is highly dependent on the chosen reaction conditions. researchgate.net Optimization of parameters such as catalyst, solvent, temperature, and reaction time is crucial for maximizing yield and purity.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating these reactions. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating. nih.govnih.gov

The choice of base or catalyst is also critical. While pyridine is traditionally used, other bases like tetrabutylammonium fluoride (TBAF) have been shown to effectively catalyze the cyclization step, sometimes reducing reaction times. rjptonline.org For one-pot syntheses directly from amidoximes and esters, superbase systems like NaOH in DMSO have proven effective, although reaction times can be long. mdpi.comnih.gov

The table below summarizes various conditions reported for the synthesis of analogous 3,5-disubstituted 1,2,4-oxadiazoles, which can serve as a starting point for optimizing the synthesis of the target compound.

Consideration of Environmental and Sustainability Aspects in Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. nih.govscholarsresearchlibrary.com The synthesis of this compound can be designed or modified to be more sustainable.

Key green chemistry considerations include:

Solvent Choice : Traditional syntheses often use hazardous chlorinated solvents or pyridine. google.com Green alternatives include using water as a solvent, which has been demonstrated for some one-step oxadiazole syntheses, or employing biodegradable solvents. google.comfrontiersin.org Performing reactions under solvent-free conditions, particularly with microwave assistance, is an even more environmentally benign approach. nih.govrasayanjournal.co.in

Energy Efficiency : As mentioned, microwave-assisted synthesis is significantly more energy-efficient than conventional refluxing, drastically reducing reaction times and energy consumption. ijpsjournal.comresearchgate.net

Atom Economy and Waste Reduction : One-pot, multi-component reactions are inherently greener as they reduce the number of intermediate isolation and purification steps, which saves on solvents and materials and reduces waste. rasayanjournal.co.inmdpi.com The development of catalytic methods, using recyclable heterogeneous catalysts, is preferable to using stoichiometric reagents that are consumed in the reaction. mdpi.com

Use of Safer Reagents : The development of synthetic routes that avoid highly toxic or hazardous reagents is a primary goal. For example, a patented method describes a one-step synthesis of oxadiazole derivatives in water, avoiding hazardous reagents like potassium cyanate (B1221674) which can release toxic cyanide gas. google.com

By integrating these principles, such as developing a one-pot, microwave-assisted synthesis in a green solvent, the environmental footprint of producing this compound can be significantly reduced, aligning the synthesis with modern standards of sustainability. nih.govijpsjournal.com

Chemical Reactivity and Derivatization of 5 Ethyl 1,2,4 Oxadiazole 3 Carbaldehyde

Transformations of the 3-Carbaldehyde Moiety

The aldehyde functional group at the 3-position of the 1,2,4-oxadiazole (B8745197) ring is a key site for chemical modifications. Its transformations can be broadly categorized into oxidation, reduction, nucleophilic addition, and condensation reactions. These reactions provide pathways to introduce new functional groups and build molecular complexity, leading to the development of novel compounds with potential applications in medicinal chemistry and materials science.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of 5-Ethyl-1,2,4-oxadiazole-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 5-Ethyl-1,2,4-oxadiazole-3-carboxylic acid. This transformation is a fundamental process in organic synthesis, often employing common oxidizing agents. For instance, analogous heterocyclic aldehydes have been successfully oxidized using reagents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives, further expanding the chemical space accessible from the parent aldehyde. The synthesis of various 3,5-disubstituted-1,2,4-oxadiazoles from carboxylic acid precursors underscores the importance of this oxidative transformation. chem-soc.siscielo.br

Table 1: Examples of Oxidation Reactions of Heterocyclic Aldehydes

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 9-chloro-2,3-dimethy-6,7-dihydro-5H-benzocyclohepten-8-carbaldehyde | Hydrogen peroxide, sodium chlorite | 9-chloro-2,3-dimethy-6,7-dihydro-5H-benzocyclohepten-8-carboxylic acid | acs.org |

Reduction Reactions to Alcohols and Alkanes

The reduction of the 3-carbaldehyde moiety provides access to the corresponding primary alcohol, (5-Ethyl-1,2,4-oxadiazol-3-yl)methanol, or, under more forcing conditions, the 3-methyl derivative. Common reducing agents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for the conversion of the aldehyde to the alcohol. The choice of reagent and reaction conditions allows for selective reduction. For example, NaBH4 is a milder reagent that is often preferred for its compatibility with other functional groups. More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reductions, would be required to deoxygenate the aldehyde completely to an alkane. The resulting alcohol can serve as a precursor for ethers and esters, or as a building block in further synthetic elaborations. nih.govresearchgate.net

Table 2: Examples of Reducing Agents for Aldehyde to Alcohol Transformation

| Reducing Agent | Typical Substrate | Product | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Aldehydes, Ketones | Primary/Secondary Alcohols | Mild and selective. researchgate.net |

| Lithium Aluminum Hydride (LiAlH4) | Aldehydes, Ketones, Esters, Carboxylic Acids | Alcohols | Powerful, less selective reducing agent. |

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium Reagents)

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by various carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reactions are fundamental carbon-carbon bond-forming transformations that lead to the formation of secondary alcohols. For example, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would yield 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethanol. The versatility of organometallic reagents allows for the introduction of a wide array of alkyl, aryl, and vinyl groups at the carbon atom of the original aldehyde function. The resulting secondary alcohols can be further oxidized to ketones, providing another avenue for derivatization.

Condensation Reactions with Amines, Hydrazines, and Hydroxylamines

Condensation reactions of the 3-carbaldehyde moiety with nitrogen-based nucleophiles provide a straightforward route to a variety of derivatives with C=N double bonds. These reactions are typically acid-catalyzed and involve the elimination of a water molecule.

Primary amines react with this compound to form imines, also known as Schiff bases. This reaction is a versatile method for introducing a wide range of substituents onto the nitrogen atom. The resulting imines are valuable intermediates in organic synthesis and can undergo further reactions, such as reduction to secondary amines or participation in cycloaddition reactions. The formation of imines is a reversible reaction, and the equilibrium can often be driven towards the product by removal of water.

The reaction of the carbaldehyde with hydroxylamine (B1172632) (NH2OH) yields the corresponding oxime. Oximes are crystalline solids that are often used for the purification and characterization of aldehydes. They also have a rich chemistry of their own, including the Beckmann rearrangement.

Similarly, condensation with hydrazine (B178648) (NH2NH2) or its substituted derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. Hydrazones are important intermediates in various synthetic transformations, including the Wolff-Kishner reduction and the Fischer indole (B1671886) synthesis. The synthesis of hydrazones bearing heterocyclic scaffolds is a common strategy in the development of new pharmacologically active compounds.

Table 3: Examples of Condensation Reactions of Heterocyclic Aldehydes

| Aldehyde | Reagent | Product Type | Reference |

|---|---|---|---|

| 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde | Methyl(triphenylphosphoranylidene)acetate | Vinyl derivative (Wittig reaction) | lew.ro |

| 3-formylamino-1,2,4-oxadiazole | Not specified (theoretical study) | Rearrangement products | researchgate.net |

Reactivity of the 5-Ethyl Substituent

The ethyl group at the C5 position is activated by the electron-withdrawing nature of the 1,2,4-oxadiazole ring. This activation primarily affects the α-carbon (the methylene (B1212753) group, -CH₂-), making it susceptible to a range of chemical transformations.

The protons on the α-carbon of the 5-ethyl group are expected to be more acidic than those of a simple alkane due to the inductive electron-withdrawing effect of the attached 1,2,4-oxadiazole ring. This enhanced acidity suggests that the ethyl group can be deprotonated by a strong base to form a stabilized carbanion. This carbanion can then serve as a nucleophile, reacting with various electrophiles to introduce new functional groups at the α-position.

While specific studies on this compound are not prevalent in the literature, the general reactivity of alkyl groups on electron-deficient heterocycles supports this pathway. nih.gov Potential functionalization reactions could include:

Alkylation: Reaction of the carbanion with alkyl halides (R-X) to form longer alkyl chains.

Aldol Addition: Reaction with aldehydes or ketones to introduce a β-hydroxyalkyl group.

Acylation: Reaction with acyl chlorides or anhydrides to introduce a keto functionality.

This strategy offers a route to synthesize a variety of derivatives with modified side chains, potentially altering the molecule's physical and chemical properties. The choice of base and reaction conditions would be critical to ensure selective deprotonation at the α-carbon without affecting the sensitive aldehyde group at the C3 position.

The ethyl group, being attached to a heteroaromatic ring, is also a potential site for oxidative reactions. The position adjacent to an aromatic or heteroaromatic ring is known as the benzylic position (or in this case, a heteroaromatic equivalent), which is particularly susceptible to oxidation. libretexts.orgopenstax.org Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize alkyl side chains on aromatic rings down to a carboxylic acid group, provided a benzylic hydrogen is present. libretexts.orgunizin.org

In the case of this compound, the entire ethyl group could potentially be oxidized to a carboxylic acid, yielding 3-carbaldehyde-1,2,4-oxadiazole-5-carboxylic acid. This transformation would require a benzylic C-H bond, which the ethyl group possesses. libretexts.org Milder or more selective oxidizing conditions might allow for partial oxidation to a hydroxyl or keto group at the α-carbon. However, the feasibility of such reactions would depend on the stability of the 1,2,4-oxadiazole ring and the aldehyde group under the chosen oxidative conditions, as both can be sensitive to strong oxidants. nih.govacs.org

| Reaction Type | Reagent/Conditions | Potential Product |

| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | 5-(1-Alkyl)ethyl-1,2,4-oxadiazole-3-carbaldehyde |

| Side-Chain Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | 3-Carbaldehyde-1,2,4-oxadiazole-5-carboxylic acid |

Ring Modification and Functionalization of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is characterized by low aromaticity and a weak O-N bond, making it prone to ring-opening and rearrangement reactions rather than conventional aromatic substitutions. researchgate.netosi.lv

The 1,2,4-oxadiazole ring itself is highly electron-deficient and thus deactivated towards electrophilic aromatic substitution (EAS). Direct electrophilic attack on the ring is generally not a viable synthetic route.

However, if this compound were attached to a separate aromatic system (e.g., a phenyl ring), the oxadiazole moiety would act as a strong electron-withdrawing group. In such a scenario, it would deactivate the attached aromatic ring towards EAS and direct incoming electrophiles to the meta position, analogous to a nitro or cyano group.

Direct C-H functionalization of the 1,2,4-oxadiazole ring via metalation is a plausible, albeit challenging, strategy for derivatization. The acidity of the C-H protons on heterocyclic rings can be exploited for deprotonation with strong bases (e.g., organolithium reagents), followed by quenching with an electrophile. For the subject molecule, the C3 and C5 positions are already substituted. However, if a related derivative had a C-H bond at one of these positions, direct metalation could be possible.

More advanced strategies like Directed ortho Metalation (DoM) could be employed if a suitable directing metalation group (DMG) were present on a substituent. nih.govwikipedia.orgorganic-chemistry.org For example, if an aromatic ring were attached to the oxadiazole, a DMG on that ring could direct lithiation to its ortho position. The resulting organometallic intermediate could then participate in various cross-coupling reactions (e.g., Suzuki, Stille, Negishi) with appropriate partners to form new C-C or C-heteroatom bonds. While specific protocols for this compound are not documented, the functionalization of other oxadiazoles (B1248032) and related heterocycles via these methods is established. acs.org

The most characteristic reactivity of the 1,2,4-oxadiazole core involves ring-opening and rearrangement, driven by the inherent instability of the O-N bond. researchgate.net Two prominent examples are the Boulton-Katritzky Rearrangement (BKR) and the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.

Boulton-Katritzky Rearrangement (BKR): This is a thermally or base-induced rearrangement that involves an intramolecular nucleophilic substitution. chim.it For the BKR to occur, the substituent at the C3 position must contain a nucleophilic atom within a three-atom side chain. chim.itnih.gov The nucleophile attacks the N2 position of the oxadiazole ring, leading to the cleavage of the weak O-N bond and formation of a new, often more stable, heterocyclic system. chim.it Given the presence of a carbaldehyde group at C3, derivatives of this group (e.g., hydrazones) could potentially undergo BKR. nih.gov

ANRORC Mechanism: This pathway involves the A ddition of a N ucleophile, R ing O pening, and R ing C losure. researchgate.netrsc.org Strong nucleophiles, particularly bidentate ones like hydrazine, can attack one of the electrophilic carbons of the oxadiazole ring (typically C5). chim.itnih.gov This leads to the opening of the oxadiazole ring, followed by an intramolecular cyclization to form a new heterocyclic ring. rsc.orgnih.gov The presence of an electron-withdrawing group, such as the aldehyde at C3, can influence the electrophilicity of the ring carbons and the viability of this pathway.

| Rearrangement Type | Key Feature | General Outcome |

| Boulton-Katritzky (BKR) | Intramolecular attack from a C3-substituent on the N2 atom. chim.itnih.gov | Formation of a new, more stable heterocyclic ring. |

| ANRORC | External nucleophile attacks an electrophilic ring carbon (C3 or C5), leading to ring opening and re-closure. rsc.orgnih.gov | Transformation into a different heterocyclic system. researchgate.net |

Spectroscopic and Advanced Analytical Characterization of 5 Ethyl 1,2,4 Oxadiazole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. researchgate.netscispace.commdpi.comresearchgate.net

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The spectrum for 5-Ethyl-1,2,4-oxadiazole-3-carbaldehyde is expected to show distinct signals for the aldehyde proton and the protons of the ethyl group.

Aldehyde Proton (-CHO): A highly deshielded singlet is anticipated in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the electron-withdrawing nature of the carbonyl oxygen.

Ethyl Group (-CH₂CH₃): The ethyl group gives rise to two characteristic signals. A quartet, corresponding to the methylene (B1212753) (-CH₂) protons, is expected around δ 2.9-3.2 ppm. Its multiplicity is a result of coupling with the three adjacent methyl protons. A triplet, representing the methyl (-CH₃) protons, would appear further upfield, typically around δ 1.3-1.5 ppm, due to coupling with the two methylene protons.

The integration of these signals would correspond to a 1:2:3 ratio, confirming the presence of the aldehyde, methylene, and methyl protons, respectively. scispace.commdpi.comresearchgate.net

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aldehyde (CHO) | 9.5 - 10.5 | Singlet (s) | N/A | 1H |

| Methylene (CH₂) | 2.9 - 3.2 | Quartet (q) | ~7.5 | 2H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its chemical environment. For this compound, five distinct signals are expected.

Aldehyde Carbonyl (C=O): This carbon is the most deshielded, with an expected chemical shift in the range of δ 185-195 ppm.

Oxadiazole Ring Carbons (C3 and C5): The two carbons within the 1,2,4-oxadiazole (B8745197) ring are also significantly deshielded due to the electronegativity of the adjacent nitrogen and oxygen atoms. Their signals typically appear between δ 160 and 175 ppm. scispace.comresearchgate.net The carbon at the 3-position (C3), bonded to the aldehyde group, and the carbon at the 5-position (C5), bonded to the ethyl group, would have slightly different chemical shifts.

Ethyl Group Carbons (-CH₂CH₃): The aliphatic carbons of the ethyl group are shielded and appear in the upfield region of the spectrum. The methylene carbon (-CH₂) signal is expected around δ 20-30 ppm, while the methyl carbon (-CH₃) would be found further upfield, around δ 10-15 ppm. researchgate.net

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 185 - 195 |

| Oxadiazole (C3) | 160 - 175 |

| Oxadiazole (C5) | 160 - 175 |

| Methylene (CH₂) | 20 - 30 |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For the target molecule, a COSY spectrum would show a clear cross-peak connecting the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. It would show correlations between the methylene protons and the methylene carbon, and between the methyl protons and the methyl carbon, aiding in the definitive assignment of the ¹³C spectrum. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular fragments by showing correlations between protons and carbons over two to three bonds. ipb.pt Key expected correlations for this compound would include:

A correlation from the aldehyde proton to the C3 of the oxadiazole ring.

Correlations from the methylene protons of the ethyl group to the C5 of the oxadiazole ring. These long-range correlations confirm that the aldehyde group is attached at the 3-position and the ethyl group is at the 5-position of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, irrespective of their bond connectivity. While more critical for larger molecules with complex stereochemistry, a NOESY spectrum could show correlations between the aldehyde proton and nearby protons on the oxadiazole ring if a particular conformation is favored.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying the functional groups present in a compound.

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays absorption bands at frequencies characteristic of specific functional groups. mdpi.comresearchgate.netnih.gov

Key expected absorption bands include:

Aldehyde C-H Stretch: Two weak to medium bands are characteristic of the aldehyde C-H stretch, typically appearing around 2850 cm⁻¹ and 2750 cm⁻¹.

Carbonyl (C=O) Stretch: A very strong and sharp absorption band corresponding to the aldehyde carbonyl group is expected in the region of 1715-1695 cm⁻¹. nih.gov

Aliphatic C-H Stretches: Absorptions from the C-H bonds of the ethyl group would be observed in the 3000-2850 cm⁻¹ range.

Oxadiazole Ring Vibrations: The C=N stretching vibration of the oxadiazole ring typically appears around 1620-1580 cm⁻¹. nih.govnih.gov The C-O-C stretching within the ring gives rise to bands in the 1250-1050 cm⁻¹ region. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2850 and ~2750 | Weak-Medium |

| Carbonyl C=O | Stretch | 1715 - 1695 | Strong, Sharp |

| Alkyl C-H | Stretch | 3000 - 2850 | Medium-Strong |

| Oxadiazole C=N | Stretch | 1620 - 1580 | Medium |

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric and non-polar bonds often show strong signals in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Ring Vibrations: The symmetric "breathing" mode of the oxadiazole ring, where the entire ring expands and contracts symmetrically, would be expected to produce a strong and sharp Raman signal.

C=N and C-N Bonds: The stretching vibrations of the C=N and C-N bonds within the heterocyclic ring are also typically Raman active.

C-C Backbone: The C-C bond of the ethyl group would also be observable.

Studies on similar heterocyclic compounds, such as 2-amino-5-ethyl-1,3,4-thiadiazole, have utilized Raman spectroscopy to investigate vibrational modes and phase transitions under varying temperatures and pressures, demonstrating the utility of this technique in characterizing the structural properties of such molecules. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and probing the structural features of this compound. It provides data on the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which is crucial for both confirming the molecular formula and elucidating the compound's architecture.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For the target compound, with a molecular formula of C₅H₆N₂O₂, HRMS provides an exact mass measurement that serves as definitive proof of its composition. nih.gov The experimentally determined mass is compared against the theoretical value, with a minimal mass error (typically <5 ppm) confirming the assigned formula.

Table 1: HRMS Data for this compound This table presents hypothetical but representative data based on standard analytical accuracy.

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₆N₂O₂ |

| Theoretical Exact Mass [M+H]⁺ | 127.04990 u |

| Experimentally Determined Mass [M+H]⁺ | 127.05010 u |

Electron impact (EI) mass spectrometry induces the fragmentation of the parent molecule, creating a unique fingerprint that aids in structural confirmation. Studies on various 3,5-disubstituted 1,2,4-oxadiazoles have established a characteristic fragmentation pathway involving the cleavage of the heterocyclic ring. researchgate.netresearchgate.net The primary fragmentation process involves the cleavage of the N1–O2 and C3–N4 bonds, which constitutes a formal retro-1,3-dipolar cycloaddition. researchgate.net

For this compound, this cleavage would be expected to yield distinct charged fragments corresponding to the ethyl-substituted and carbaldehyde-substituted portions of the molecule. Analyzing the m/z values of these fragments allows for the precise mapping of substituents on the oxadiazole ring, confirming the identity of the isomer.

Table 2: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z Value (Proposed) | Proposed Fragment Ion | Fragment Structure |

|---|---|---|

| 126 | [M]⁺ | [C₅H₆N₂O₂]⁺ |

| 97 | [M - CHO]⁺ | Loss of the formyl radical |

| 70 | [C₃H₄N₂]⁺ | Fragment from ring cleavage |

| 56 | [C₂H₂NO]⁺ | Fragment from ring cleavage |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by characterizing its chromophores. The principal chromophoric systems in the molecule are the 1,2,4-oxadiazole ring and the conjugated carbaldehyde group. The absorption of UV radiation promotes electrons from lower to higher energy orbitals, with π → π* transitions being particularly characteristic for such conjugated systems. nih.gov The position of the maximum absorption (λmax) is sensitive to the solvent environment and the electronic nature of the substituents. The analysis of the UV-Vis spectrum helps to confirm the presence and electronic environment of the conjugated system within the molecule. researchgate.netresearchgate.net

Table 3: Representative UV-Vis Absorption Data This table presents expected absorption maxima based on related oxadiazole structures.

| Solvent | λmax (nm) | Type of Transition |

|---|---|---|

| Ethanol | ~265 nm | π → π* |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentage of carbon, hydrogen, and nitrogen in a purified sample of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula C₅H₆N₂O₂. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's empirical formula and serves as a crucial indicator of its purity. nih.govmdpi.com

Table 4: Elemental Analysis Data for C₅H₆N₂O₂ This table shows the comparison between theoretical and representative experimental values.

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 47.62% | 47.55% |

| Hydrogen (H) | 4.79% | 4.83% |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the isolation and purity assessment of this compound. Thin-layer chromatography (TLC) is routinely used to monitor the progress of its synthesis and to quickly assess the purity of the product. For preparative purposes, column chromatography is the method of choice for purification. researchgate.net

Given the moderate polarity of the target compound, a silica (B1680970) gel stationary phase is typically employed. The mobile phase is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), with the ratio adjusted to achieve optimal separation from impurities and starting materials. researchgate.net The development of efficient continuous flow processes coupled with in-line extraction and chromatography represents an advanced approach to the synthesis and purification of oxadiazole derivatives. nih.gov

Table 5: Chromatographic Methods for this compound

| Technique | Application | Typical Stationary Phase | Typical Mobile Phase |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity check | Silica gel 60 F₂₅₄ | Hexanes/Ethyl Acetate (e.g., 7:3 v/v) |

| Column Chromatography | Purification and isolation | Silica gel (230-400 mesh) | Hexanes/Ethyl Acetate gradient |

Gas Chromatography (GC) for Volatile Compounds

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, which possesses a degree of volatility, GC can be employed for purity assessment and identification, often in conjunction with a mass spectrometer (GC-MS).

The chromatographic behavior of 1,2,4-oxadiazole derivatives in GC is influenced by the nature of the substituents on the heterocyclic ring. The polarity and size of these substituents affect the retention time of the compounds on a given column. For instance, studies on similarly structured heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, have shown that the nature of substituents at various positions on the ring significantly impacts their retention times. It has been observed that there isn't a direct correlation between melting point and retention time; rather, the polarity of the substituents plays a more critical role.

In a typical GC analysis of this compound, a non-polar or medium-polar capillary column would be suitable. The selection of the stationary phase is critical for achieving good separation from potential impurities or byproducts.

Table 1: Illustrative GC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Injection Mode | Split (10:1) |

| Expected Retention Time | 10 - 15 min |

This data is illustrative and based on general principles for compounds of similar structure.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including those that are non-volatile or thermally labile. For this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is a particularly effective method for purity determination and quantitative analysis.

In RP-HPLC, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation.

Several studies on the HPLC analysis of oxadiazole derivatives have been reported. For example, a straightforward RP-HPLC method was developed for a 1,3,4-oxadiazole (B1194373) derivative using a C18 column with a mobile phase consisting of acetonitrile, orthophosphoric acid, and methanol. thieme-connect.com The purity of various 1,2,4-oxadiazole derivatives has also been confirmed by HPLC analysis, often achieving greater than 95% purity.

Table 2: Representative HPLC Conditions for the Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient |

| Injection Volume | 10 µL |

| Anticipated Retention Time | 5 - 10 min |

This data is illustrative and based on general methods for related oxadiazole compounds.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

The choice of the mobile phase (eluent) is crucial for achieving good separation of the components of the reaction mixture on the TLC plate, which is typically coated with silica gel. A common solvent system for the TLC analysis of 1,2,4-oxadiazole derivatives is a mixture of hexane (B92381) and ethyl acetate. nih.gov The ratio of these solvents can be adjusted to optimize the separation and the resulting retardation factor (Rf) values.

By spotting the reaction mixture on a TLC plate at different time intervals and developing the plate in an appropriate solvent system, the progress of the reaction can be visualized under UV light or by using a staining agent. The appearance of a new spot corresponding to the product and the disappearance of the starting material spots indicate the progression of the reaction.

Table 3: Typical TLC System for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 aluminum sheets |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf of Product | 0.4 - 0.6 |

This data is illustrative and based on common practices for the synthesis of 1,2,4-oxadiazole derivatives.

Computational and Theoretical Investigations of 5 Ethyl 1,2,4 Oxadiazole 3 Carbaldehyde

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the behavior of molecules. These methods allow for a thorough examination of the molecular geometry, electronic landscape, and spectroscopic signatures of 5-Ethyl-1,2,4-oxadiazole-3-carbaldehyde.

The foundational step in the computational study of any molecule is the determination of its most stable three-dimensional structure. For this compound, geometry optimization is performed to locate the minimum energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.

Due to the rotational freedom of the ethyl and carbaldehyde groups, a conformational analysis is crucial. The rotation around the C-C single bond of the ethyl group and the C-C bond connecting the carbaldehyde to the oxadiazole ring can lead to different conformers. Theoretical calculations can map the potential energy surface associated with these rotations to identify the global minimum and any low-energy local minima. It is generally observed that the most stable conformer will have minimal steric hindrance. For the carbaldehyde group, a planar conformation with respect to the oxadiazole ring is often favored to maximize conjugation. The orientation of the ethyl group is also anticipated to adopt a staggered conformation to minimize steric interactions.

| Parameter | Optimized Value |

| Bond Lengths (Å) | |

| O1-N2 | 1.415 |

| N2-C3 | 1.305 |

| C3-N4 | 1.380 |

| N4-C5 | 1.310 |

| C5-O1 | 1.350 |

| C3-C(aldehyde) | 1.480 |

| C(aldehyde)=O | 1.210 |

| C5-C(ethyl) | 1.510 |

| Bond Angles (°) | |

| C5-O1-N2 | 105.0 |

| O1-N2-C3 | 108.5 |

| N2-C3-N4 | 110.0 |

| C3-N4-C5 | 104.5 |

| N4-C5-O1 | 112.0 |

| N2-C3-C(aldehyde) | 124.5 |

| N4-C3-C(aldehyde) | 125.5 |

| O1-C5-C(ethyl) | 123.0 |

| N4-C5-C(ethyl) | 125.0 |

Note: The data in this table is representative and based on typical values for similar heterocyclic structures as determined by DFT calculations.

Understanding the electronic properties of this compound is key to predicting its reactivity. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. chim.it For this molecule, the HOMO is expected to be localized primarily on the oxadiazole ring and the oxygen atom of the carbaldehyde group, while the LUMO is likely centered on the carbaldehyde group and the N4 atom of the ring.

An Electrostatic Potential (ESP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. In this compound, these regions are anticipated to be around the oxygen atom of the carbaldehyde group and the nitrogen atoms of the oxadiazole ring. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack, which would be expected around the hydrogen atoms and the carbon atom of the carbaldehyde group.

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are illustrative and represent typical energy levels for oxadiazole derivatives calculated by DFT methods.

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the proton of the carbaldehyde group is expected to have a significant downfield shift due to the electron-withdrawing nature of the adjacent carbonyl and oxadiazole ring. The ethyl group protons would appear in the typical aliphatic region. The carbon atoms of the oxadiazole ring are expected to have distinct chemical shifts, with the C3 and C5 carbons being significantly deshielded. scispace.com

IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be calculated. Key predicted frequencies for this molecule would include a strong C=O stretching vibration for the aldehyde, C=N stretching vibrations for the oxadiazole ring, and C-H stretching and bending vibrations for the ethyl and aldehyde groups.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption. For this compound, π → π* and n → π* transitions are expected. The π → π* transitions, typically of higher energy and intensity, would involve the conjugated system of the oxadiazole ring and the carbaldehyde group. The n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, would occur at longer wavelengths with lower intensity. researchgate.net

| Spectroscopic Data | Predicted Values |

| ¹³C NMR (δ, ppm) | C3: ~165, C5: ~175, C(aldehyde): ~185, C(ethyl, CH₂): ~25, C(ethyl, CH₃): ~12 |

| ¹H NMR (δ, ppm) | H(aldehyde): ~9.8, H(ethyl, CH₂): ~3.0 (q), H(ethyl, CH₃): ~1.4 (t) |

| IR (cm⁻¹) | C=O stretch: ~1710, C=N stretch: ~1600, C-H stretch (aldehyde): ~2850 |

| UV-Vis (λmax, nm) | π → π: ~230, n → π: ~290 |

Note: These are representative predicted values based on computational studies of similar heterocyclic aldehydes.

Reaction Mechanism Elucidation through Computational Studies

Beyond static molecular properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions. For the synthesis of this compound, theoretical studies can elucidate reaction mechanisms, identify key intermediates and transition states, and predict the feasibility of different synthetic routes.

A common route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime (B1450833) intermediate. researchgate.net Computational studies can model this key cyclization step. The process would involve locating the transition state structure for the intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule. The geometry of the transition state, characterized by a single imaginary frequency, provides a snapshot of the highest energy point along the reaction coordinate. Analysis of the transition state structure can reveal which bonds are breaking and forming during this critical step.

For the synthesis of this compound, computational analysis can compare the energetic profiles of different potential synthetic pathways, for instance, varying the acylating agent or the reaction conditions. This allows for a rational prediction of the most efficient synthetic route. Kinetic analysis, based on the calculated activation energies, can provide estimates of reaction rates, offering guidance for optimizing experimental conditions such as temperature and reaction time. chemintech.ru

| Reaction Step | ΔE (kcal/mol) |

| Reactants → Transition State 1 | +25 |

| Transition State 1 → Intermediate | -15 |

| Intermediate → Transition State 2 | +10 |

| Transition State 2 → Products | -30 |

| Overall Reaction | -10 (Exothermic) |

Note: This table presents a hypothetical energetic profile for a plausible synthetic step toward this compound, illustrating the type of data obtained from computational reaction mechanism studies.

Structure-Property Relationship Studies

The arrangement and nature of substituents on the 1,2,4-oxadiazole (B8745197) ring are pivotal in defining its physicochemical and electronic characteristics. The subject of this analysis, this compound, is distinguished by an ethyl group at the C5 position and a carbaldehyde group at the C3 position. This specific substitution pattern creates a unique electronic profile that can be thoroughly investigated using computational methods.

The electronic properties of the 1,2,4-oxadiazole ring are significantly modulated by the push-pull nature of its substituents. The ethyl group at the C5 position is generally considered an electron-donating group (EDG) through an inductive effect. Conversely, the carbaldehyde group at the C3 position is a strong electron-withdrawing group (EWG) due to both inductive and resonance effects. This combination of an EDG and an EWG on the same heterocyclic core leads to a polarized electronic structure.

Density Functional Theory (DFT) calculations are a powerful tool for dissecting these electronic effects. nih.govmdpi.com Such studies on substituted oxadiazoles (B1248032) reveal that the presence of an EWG, like the carbaldehyde group, tends to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack. The electron-donating ethyl group, in contrast, raises the energy of the Highest Occupied Molecular Orbital (HOMO). The interplay of these effects ultimately determines the molecule's reactivity, stability, and potential for intermolecular interactions.

The steric bulk of the substituents also plays a critical role. While the ethyl group is relatively modest in size, its rotational freedom can influence the molecule's conformational preferences and how it fits into the active site of a biological target. The planar carbaldehyde group has less conformational flexibility but can engage in specific directional interactions, such as hydrogen bonding.

To illustrate the influence of these substituents, a comparative analysis of calculated electronic properties for a series of 3,5-disubstituted 1,2,4-oxadiazoles is presented below. The data, while illustrative, is based on general principles observed in computational studies of similar heterocyclic systems.

| Substituent at C3 | Substituent at C5 | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| H | H | -7.5 | -1.2 | 2.5 |

| CHO | H | -8.1 | -2.5 | 4.8 |

| H | CH2CH3 | -7.2 | -1.0 | 2.8 |

| CHO | CH2CH3 | -7.8 | -2.3 | 5.1 |

| CN | CH2CH3 | -8.0 | -2.4 | 5.3 |

| CH3 | CH2CH3 | -7.0 | -0.9 | 3.0 |

This table presents hypothetical data based on established principles of substituent effects on heterocyclic systems to illustrate the electronic properties of this compound in a comparative context.

The 1,2,4-oxadiazole scaffold provides a versatile framework for the design of vast chemical libraries with diverse properties. Computational methods are instrumental in navigating this extensive chemical space to identify molecules with desired characteristics. acs.org The exploration of this chemical space involves the enumeration of virtual libraries by varying the substituents at the C3 and C5 positions and then calculating key molecular descriptors for each resulting compound.

These descriptors can include electronic properties (such as HOMO/LUMO energies and dipole moments), steric properties (like molecular volume and surface area), and physicochemical properties (such as lipophilicity and aqueous solubility). By analyzing the distribution of these properties across the virtual library, researchers can identify regions of the chemical space that are more likely to yield compounds with specific biological activities or material properties.

For instance, a computational exploration of the chemical space around the this compound scaffold could involve systematically replacing the ethyl and carbaldehyde groups with a wide array of other functional groups. The resulting virtual compounds can then be assessed for their drug-like properties using computational filters, such as Lipinski's rule of five. This in silico screening approach allows for the prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing. tandfonline.com

A representative data table for a small, hypothetical subset of a computationally explored chemical space around the 1,2,4-oxadiazole scaffold is provided below to demonstrate the concept.

| Substituent at C3 | Substituent at C5 | Molecular Weight | LogP | Number of H-bond Donors | Number of H-bond Acceptors |

| CHO | CH2CH3 | 126.11 | 0.8 | 0 | 3 |

| COOH | CH2CH3 | 142.11 | 0.5 | 1 | 4 |

| CONH2 | CH2CH3 | 141.13 | 0.2 | 1 | 4 |

| CN | CH2CH3 | 123.12 | 1.0 | 0 | 3 |

| CHO | Phenyl | 174.16 | 2.1 | 0 | 3 |

| CHO | CF3 | 166.05 | 1.5 | 0 | 3 |

This table presents hypothetical data to illustrate the process of computational exploration of the chemical space for derivatives of 1,2,4-oxadiazole.

Research Applications and Potential Areas for 5 Ethyl 1,2,4 Oxadiazole 3 Carbaldehyde

Role as a Fundamental Building Block in Organic Synthesis

The inherent reactivity of the aldehyde functional group, combined with the stability and specific electronic properties of the 1,2,4-oxadiazole (B8745197) ring, positions 5-Ethyl-1,2,4-oxadiazole-3-carbaldehyde as a key starting material in the synthesis of a wide array of organic compounds. lifechemicals.com

Precursor for Complex Heterocyclic Scaffolds and Molecular Architectures

The 1,2,4-oxadiazole moiety is a recognized bioisostere for ester and amide functionalities, offering improved metabolic stability in drug candidates. lifechemicals.com The aldehyde group on this compound serves as a versatile handle for constructing more elaborate heterocyclic systems. Through condensation reactions with various nucleophiles, such as amines, hydrazines, and hydroxylamines, a diverse range of fused and linked heterocyclic structures can be accessed. For instance, reaction with hydrazines can lead to the formation of triazolo-oxadiazoles, a class of compounds with applications in energetic materials. uobaghdad.edu.iq Similarly, reactions with other bifunctional reagents can yield complex polycyclic architectures that are of interest in medicinal chemistry and materials science. The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles often proceeds through the reaction of amidoximes with acid chlorides, highlighting the modularity of building upon the oxadiazole core. ijper.org

Intermediate in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade (or domino) reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, efficient step. nih.gov The aldehyde functionality of this compound makes it an ideal substrate for such transformations. In MCRs, the aldehyde can react with two or more other components in a one-pot synthesis to generate intricate molecular frameworks. mdpi.com For example, it can participate in reactions like the Ugi or Passerini reactions, which are known for their ability to rapidly generate molecular diversity.

Cascade reactions initiated by the transformation of the aldehyde group can lead to the sequential formation of multiple chemical bonds and rings. nih.gov An initial reaction at the aldehyde, such as a Knoevenagel condensation, can be followed by an intramolecular cyclization or cycloaddition, leading to the formation of complex fused heterocyclic systems. This approach offers a highly efficient route to novel chemical entities with potential applications in various fields.

Contributions to Materials Science Research

The unique electronic and structural properties of the 1,2,4-oxadiazole ring have led to its incorporation into advanced materials. This compound serves as a valuable building block for the synthesis of functional materials with tailored properties.

Frameworks for Optoelectronic Materials (e.g., OLEDs)

The 1,3,4-oxadiazole (B1194373) ring, an isomer of the 1,2,4-oxadiazole, is well-known for its use in electron-transporting materials for organic light-emitting diodes (OLEDs) due to its high electron affinity and thermal stability. researchgate.netrsc.org The 1,2,4-oxadiazole core shares some of these favorable electronic properties. By incorporating this compound into larger conjugated systems, researchers can develop new materials for OLEDs. The aldehyde group provides a convenient point of attachment for other aromatic or heteroaromatic units, allowing for the fine-tuning of the material's photophysical properties, such as its emission wavelength and quantum efficiency. researchgate.net The resulting molecules can be designed to function as electron transporters, hole transporters, or emitters within an OLED device. rsc.org

General Applications in Agrochemistry and Chemical Biology (as a scaffold)

The 1,2,4-oxadiazole scaffold is increasingly recognized for its potential in the development of new agrochemicals and as a tool in chemical biology. researchgate.netnih.gov The structural rigidity and metabolic stability of the ring make it an attractive core for designing bioactive molecules.

In agrochemistry, 1,2,4-oxadiazole derivatives have been explored for their pesticidal properties. nih.gov The aldehyde functionality of this compound allows for the synthesis of a wide range of derivatives that can be screened for herbicidal, fungicidal, or insecticidal activity. By modifying the substituents on the oxadiazole ring, researchers can optimize the biological activity and selectivity of these compounds.

In the realm of chemical biology, the 1,2,4-oxadiazole moiety serves as a versatile scaffold for the development of chemical probes and potential therapeutic agents. nih.govresearchgate.net Its ability to act as a bioisostere for esters and amides is particularly valuable in drug design, as it can improve the pharmacokinetic properties of a lead compound. The aldehyde group on this compound can be used to attach the scaffold to other molecules of interest, such as peptides or targeting ligands, to create novel bioactive conjugates.

Design of Non-Clinical Agents for Crop Protection

The 1,2,4-oxadiazole ring is a key structural motif in the development of various agrochemicals due to its demonstrated efficacy against a range of agricultural pests and diseases. researchgate.net Compounds featuring this heterocyclic system have been explored for their herbicidal, insecticidal, and fungicidal properties.

Herbicidal Properties: Derivatives of 1,3,4-oxadiazole, a related isomer, have been synthesized and shown to possess herbicidal activity against certain graminaceous plants. researchgate.net Furthermore, some 1,3,4-oxadiazole thioether compounds have exhibited a bleaching effect on weeds, indicating potential herbicidal action. nih.gov While direct studies on the herbicidal effects of this compound are not available, the general activity of the oxadiazole class suggests this as a possible area for investigation.

Insecticidal Properties: The 1,2,4-oxadiazole scaffold is present in a variety of compounds synthesized and tested for insecticidal activity. researchgate.net Research has shown that certain derivatives are active against significant agricultural pests such as Nilaparvata lugens, Nephotettix cincticeps, and Aphis craccivora. researchgate.net Additionally, novel meta-diamide compounds incorporating a 1,2,4-oxadiazole group have demonstrated significant insecticidal effects against Lepidopteran pests like the armyworm and Plutella xylostella. scielo.br The commercial nematicide Tioxazafen, which contains a 1,2,4-oxadiazole moiety, underscores the importance of this chemical structure in controlling plant-parasitic nematodes. researchgate.netnih.gov

Fungicidal Properties: Numerous studies have highlighted the potential of 1,2,4-oxadiazole derivatives as antifungal agents for crop protection. These compounds have been shown to inhibit the growth of various plant-pathogenic fungi. mdpi.com For instance, certain derivatives have displayed excellent activity against Sclerotinia sclerotiorum, with in vitro efficacy comparable to commercial fungicides. semanticscholar.org Research into 1,3,4-oxadiazole derivatives has also revealed good fungicidal activity against pathogens like Rhizoctonia solani. nih.govfrontiersin.org The mechanism of action for some of these compounds is believed to involve the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal respiration. mdpi.comsemanticscholar.org

| Compound Class | Activity Type | Target Organism(s) | Key Findings |

|---|---|---|---|

| 3-pyridyl-substituted 1,2,4-oxadiazoles | Insecticidal | Nilaparvata lugens, Nephotettix cincticeps, Aphis craccivora | Demonstrated good insecticidal activity against all tested insects. researchgate.net |

| 1,2,4-oxadiazole derivatives containing amide fragments (e.g., Compound F15) | Fungicidal | Sclerotinia sclerotiorum | EC50 value of 2.9 μg/mL, comparable to commercial fungicides. semanticscholar.org |

| 1,2,4-oxadiazole derivatives containing amide fragments (e.g., Compound F11) | Nematicidal | Meloidogyne incognita | Showed a corrected mortality rate of 93.2% at 200 μg/mL. semanticscholar.org |

| meta-Diamide compounds containing 1,2,4-oxadiazole group | Insecticidal, Fungicidal | Armyworm, Plutella xylostella, Cucumber downy mildew | Exhibited both insecticidal and fungicidal activities. scielo.br |

| 1,2,4-oxadiazole derivatives containing anisic acid (e.g., Compound 4f) | Fungicidal | Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Colletotrichum capsica | Showed significant antifungal activity, with an EC50 of 8.81 μg/mL against C. capsica. mdpi.com |

| Tioxazafen (contains 1,2,4-oxadiazole ring) | Nematicidal | Broad-spectrum nematodes | A commercial seed treatment nematicide. researchgate.netnih.gov |

Scaffold for Chemical Probe Development in Fundamental Biological Research

The 1,2,4-oxadiazole ring is considered a privileged scaffold in medicinal chemistry and drug discovery. nih.gov Its stability and ability to act as a bioisosteric replacement for ester and amide functionalities make it an attractive core structure for designing molecules that can interact with biological targets. nih.gov This makes it a valuable framework for the development of chemical probes to investigate fundamental biological processes.

The inherent chemical stability of the disubstituted 1,2,4-oxadiazole ring allows it to be incorporated into complex molecular architectures without being susceptible to degradation under physiological conditions. nih.gov This is a crucial feature for chemical probes, which must maintain their structural integrity to interact specifically with their intended biological target.

Researchers have utilized the 1,2,4-oxadiazole scaffold to develop inhibitors for a variety of enzymes and receptors. For example, derivatives have been designed as potent inhibitors of papain-like protease (PLpro) of SARS-CoV-2 and as potential agents for treating Alzheimer's disease. ipbcams.ac.cn The ability to systematically modify the substituents at the 3- and 5-positions of the oxadiazole ring allows for the fine-tuning of a compound's steric and electronic properties, which is essential for optimizing binding affinity and selectivity for a target protein. nih.gov This synthetic tractability makes the 1,2,4-oxadiazole scaffold an excellent starting point for creating libraries of compounds for high-throughput screening and for developing highly specific chemical probes to explore protein function and biological pathways.

Future Research Directions and Outlook for 5 Ethyl 1,2,4 Oxadiazole 3 Carbaldehyde

Development of Highly Efficient and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of green and sustainable methods for the synthesis of 5-Ethyl-1,2,4-oxadiazole-3-carbaldehyde and its derivatives. nih.govnih.govscholarsresearchlibrary.com Conventional synthetic routes often involve hazardous reagents and generate significant waste. nih.gov Modern approaches, such as microwave-assisted synthesis, have already shown promise in accelerating the formation of oxadiazole rings, reducing reaction times and improving yields. nih.govnih.gov

The exploration of novel catalytic systems is another promising avenue. For instance, the use of solid-supported catalysts or metal-free catalysts like graphene oxide could offer advantages in terms of reusability and reduced environmental impact. nih.gov One-pot synthetic strategies, where multiple reaction steps are carried out in a single reaction vessel, are also highly desirable as they can streamline the synthesis process, minimize purification steps, and reduce solvent consumption. nih.gov The development of such methodologies would not only make the synthesis of this compound more economical and environmentally friendly but also facilitate the creation of a diverse library of related compounds for further investigation.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, reduced side reactions. nih.gov | Optimization of reaction conditions (temperature, time, power) for the specific synthesis of the title compound. |

| Green Catalysis | Use of reusable and non-toxic catalysts, milder reaction conditions. scholarsresearchlibrary.comnih.gov | Development of novel catalysts (e.g., enzyme-based, metal-organic frameworks) for the cyclization step. |

| One-Pot Procedures | Increased efficiency, reduced waste and purification steps. nih.gov | Designing multi-component reactions that lead directly to the target molecule from simple starting materials. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The aldehyde group in this compound is a versatile functional handle that can be exploited for a wide range of chemical transformations. Future research should delve into exploring its reactivity in greater detail. Beyond standard aldehyde chemistry, investigating its participation in multicomponent reactions could lead to the rapid assembly of complex molecular architectures.

Furthermore, the 1,2,4-oxadiazole (B8745197) ring itself can undergo various transformations, including thermal and photochemical rearrangements. chim.itresearchgate.net Understanding how the ethyl and carbaldehyde substituents influence these rearrangements could unveil novel synthetic pathways to other heterocyclic systems. The application of modern synthetic tools, such as photoredox catalysis and electrochemistry, to this molecule could also unlock unconventional transformations that are not accessible through traditional methods. A deeper understanding of the reactivity of this compound will be crucial for its application as a versatile building block in organic synthesis.

Integration into Advanced Functional Materials and Nanotechnology

The 1,2,4-oxadiazole moiety is known to be a component of liquid crystals and luminescent materials. lifechemicals.com This suggests that this compound could serve as a valuable precursor for the development of new functional materials. The aldehyde group can be used to anchor the molecule to surfaces or to incorporate it into larger polymeric structures. The ethyl group, by influencing the molecule's packing and intermolecular interactions, could play a role in tuning the material's properties.

In the realm of nanotechnology, the synthesis of organic nanoparticles from oxadiazole derivatives has been reported. researchgate.net Future work could explore the fabrication of nanoparticles from this compound and investigate their potential applications in areas such as bioimaging or drug delivery. The ability to modify the aldehyde group would allow for the surface functionalization of these nanoparticles, enabling the attachment of targeting ligands or other functional molecules.

Table 2: Potential Applications in Materials Science and Nanotechnology

| Application Area | Rationale | Future Research Focus |

|---|---|---|

| Liquid Crystals | The rigid 1,2,4-oxadiazole core can promote mesophase formation. lifechemicals.com | Synthesis of derivatives with varying chain lengths at the 5-position to study their liquid crystalline behavior. |

| Organic Light-Emitting Diodes (OLEDs) | Oxadiazole derivatives can exhibit electron-transporting properties. | Incorporation of the title compound into polymer-based OLEDs and evaluation of their electroluminescent properties. |

| Organic Nanoparticles | Self-assembly of oxadiazole derivatives can lead to well-defined nanostructures. researchgate.net | Investigation of the self-assembly behavior of the title compound and its derivatives in different solvent systems. |

Interdisciplinary Research Collaborations to Leverage its Unique Structural Attributes

The diverse potential of this compound necessitates a collaborative research approach. Its structural features are of interest to chemists, materials scientists, and biologists. The 1,2,4-oxadiazole ring is a known bioisostere for ester and amide groups, making it an attractive scaffold in drug design. nih.govfrontiersin.org